2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

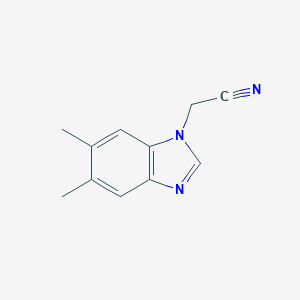

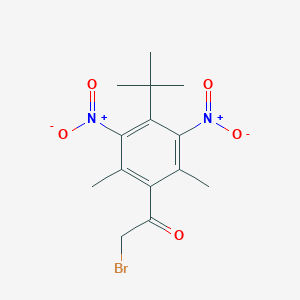

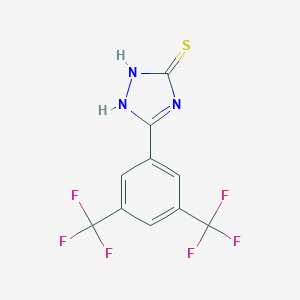

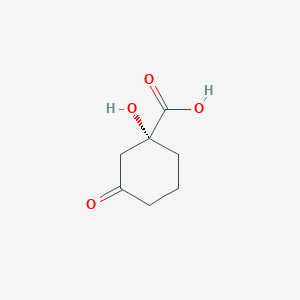

The compound “2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone” is a complex organic molecule. It contains a bromine atom attached to a carbon atom, which is part of a larger structure that includes a tert-butyl group, two methyl groups, and two nitro groups attached to a phenyl ring . This compound is likely to be used in pharmaceutical intermediates and as medicine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The tert-butyl, methyl, and nitro groups would be added in subsequent steps, possibly through electrophilic aromatic substitution or other common reactions in organic chemistry . The bromine atom would likely be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The phenyl ring provides a planar, aromatic base to the molecule. The tert-butyl, methyl, and nitro groups are all electron-donating groups, which could potentially activate the phenyl ring towards further electrophilic aromatic substitution reactions .Chemical Reactions Analysis

This compound, like other organic bromides, could undergo various types of reactions. For example, it could participate in elimination reactions via the E2 mechanism . In such a reaction, a base would abstract a proton from the carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and the expulsion of the bromide ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the nitro groups would likely make this compound relatively dense and polar. The tert-butyl and methyl groups could increase the compound’s hydrophobicity, affecting its solubility in different solvents .Safety And Hazards

As with any chemical compound, handling “2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, brominated compounds can be hazardous and require careful handling .

properties

IUPAC Name |

2-bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O5/c1-7-10(9(18)6-15)8(2)13(17(21)22)11(14(3,4)5)12(7)16(19)20/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYNSGVLKKSRCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380209 |

Source

|

| Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone | |

CAS RN |

175136-56-8 |

Source

|

| Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)

![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)